Avotaciclib trihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1983984-01-5 |

|---|---|

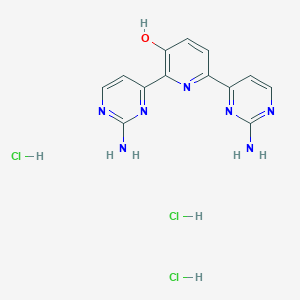

Molecular Formula |

C13H14Cl3N7O |

Molecular Weight |

390.7 g/mol |

IUPAC Name |

2,6-bis(2-aminopyrimidin-4-yl)pyridin-3-ol;trihydrochloride |

InChI |

InChI=1S/C13H11N7O.3ClH/c14-12-16-5-3-8(19-12)7-1-2-10(21)11(18-7)9-4-6-17-13(15)20-9;;;/h1-6,21H,(H2,14,16,19)(H2,15,17,20);3*1H |

InChI Key |

YUNYDIDVURXULR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1O)C2=NC(=NC=C2)N)C3=NC(=NC=C3)N.Cl.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Avotaciclib Trihydrochloride: A Deep Dive into its Mechanism of Action as a CDK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avotaciclib trihydrochloride (also known as BEY1107) is an orally active and potent small molecule inhibitor of Cyclin-Dependent Kinase 1 (CDK1).[1][2] Emerging as a promising therapeutic candidate, it is currently under investigation for the treatment of various malignancies, including locally advanced or metastatic pancreatic cancer and non-small cell lung cancer.[1][3] This technical guide provides a comprehensive overview of the core mechanism of action of Avotaciclib, summarizing key preclinical data, outlining experimental methodologies, and visualizing the associated signaling pathways.

Core Mechanism of Action: Targeting the Cell Cycle Engine

Avotaciclib's primary mechanism of action is the targeted inhibition of CDK1, a serine/threonine kinase that plays a pivotal role in regulating cell cycle progression, particularly during the G2/M phase transition and mitosis.[4] In numerous cancer types, CDK1 is frequently overexpressed, contributing to uncontrolled cell proliferation.

By binding to and inhibiting the activity of CDK1, Avotaciclib effectively halts the cell cycle, preventing cancer cells from dividing.[5] This cell cycle arrest can subsequently trigger apoptosis, or programmed cell death, leading to a reduction in tumor cell proliferation.[3][5] Furthermore, preclinical evidence suggests that Avotaciclib may also inhibit the self-renewal of cancer stem cells, which are thought to be a key driver of tumor recurrence and metastasis.[4]

Quantitative Analysis of In Vitro Efficacy

Preclinical studies have demonstrated the cytotoxic effects of Avotaciclib across various cancer cell lines. Notably, in radiotherapy-resistant non-small cell lung cancer (NSCLC) cell lines, Avotaciclib has shown significant activity in inhibiting cell viability. The half-maximal effective concentration (EC50) values from a key study are summarized in the table below.

| Cell Line | Cancer Type | EC50 (µM) |

| H1437R | Non-Small Cell Lung Cancer | 0.918[1] |

| H1568R | Non-Small Cell Lung Cancer | 0.580[1] |

| H1703R | Non-Small Cell Lung Cancer | 0.735[1] |

| H1869R | Non-Small Cell Lung Cancer | 0.662[1] |

Caption: Table 1: EC50 values of Avotaciclib in radiotherapy-resistant NSCLC cell lines after 48 hours of treatment.

Signaling Pathway of Avotaciclib's Action

The following diagram illustrates the central role of CDK1 in cell cycle progression and how its inhibition by Avotaciclib leads to anti-tumor effects.

Caption: Avotaciclib inhibits the CDK1/Cyclin B complex, leading to G2/M cell cycle arrest and apoptosis.

Experimental Protocols

While the full detailed experimental protocols from the primary literature are not publicly available, this section outlines the general methodologies typically employed in the preclinical evaluation of kinase inhibitors like Avotaciclib.

Cell Viability Assay (EC50 Determination)

Objective: To determine the concentration of Avotaciclib that inhibits 50% of cell viability in a given cancer cell line.

-

Cell Culture: Cancer cell lines (e.g., H1437R, H1568R, H1703R, H1869R) are cultured in appropriate media and conditions.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: A serial dilution of Avotaciclib (e.g., ranging from 0 to 64 µM) is added to the wells.

-

Incubation: The plates are incubated for a specified period (e.g., 48 hours).

-

Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay. The absorbance or fluorescence is proportional to the number of viable cells.

-

Data Analysis: The results are normalized to the untreated control, and the EC50 value is calculated by fitting the data to a dose-response curve using appropriate software.

Cell Cycle Analysis

Objective: To determine the effect of Avotaciclib on the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Cells are treated with Avotaciclib at various concentrations for a defined time.

-

Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: The fixed cells are treated with RNase A to remove RNA and then stained with a DNA-intercalating dye, such as propidium iodide (PI).

-

Flow Cytometry: The DNA content of the stained cells is analyzed by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.

-

Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.

Apoptosis Assay

Objective: To determine if Avotaciclib induces apoptosis in cancer cells.

-

Cell Treatment: Cells are treated with Avotaciclib at various concentrations.

-

Staining: Cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and a viability dye like propidium iodide (PI) or DAPI.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry.

-

Data Analysis: The population of cells is differentiated into four quadrants: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of Avotaciclib's mechanism of action.

Caption: A generalized workflow for investigating the in vitro mechanism of action of Avotaciclib.

Clinical Development

Avotaciclib is currently being evaluated in a Phase I/II clinical trial (NCT03579836) to assess its safety, tolerability, and preliminary efficacy as a monotherapy and in combination with gemcitabine in patients with locally advanced or metastatic pancreatic cancer.[5] The results of this trial will be crucial in determining the future clinical development of this promising CDK1 inhibitor.

Conclusion

This compound is a potent and selective CDK1 inhibitor with a clear mechanism of action that involves the induction of cell cycle arrest and apoptosis in cancer cells. The available preclinical data supports its further investigation as a potential therapeutic agent for various cancers. As more data from ongoing clinical trials become available, a more complete understanding of its clinical utility will emerge. The methodologies and pathways described in this guide provide a foundational understanding for researchers and drug development professionals working with this and similar targeted therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. Frontiers | Translational studies on pancreatic cancer and gastric cancer: a methodology in PhD thesis [frontiersin.org]

- 4. Avotaciclib (BEY1107) | CDK1 inhibitor | Probechem Biochemicals [probechem.com]

- 5. Avotaciclib | C13H11N7O | CID 137150099 - PubChem [pubchem.ncbi.nlm.nih.gov]

Avotaciclib Trihydrochloride: A Technical Deep Dive into a Novel CDK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avotaciclib trihydrochloride, also known as BEY1107, is an orally bioavailable and potent small molecule inhibitor of Cyclin-Dependent Kinase 1 (CDK1).[1][2][3] CDK1 is a critical regulator of the cell cycle, and its dysregulation is a hallmark of many cancers, making it a compelling target for therapeutic intervention. Avotaciclib has demonstrated preclinical efficacy in non-small cell lung cancer (NSCLC) and is currently under investigation in a clinical trial for pancreatic cancer.[2][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols.

Introduction

Cyclin-Dependent Kinase 1 (CDK1), also known as cell division control protein 2 homolog (Cdc2), is a serine/threonine kinase that plays a pivotal role in orchestrating the G2/M transition and progression through mitosis.[5] In complex with its regulatory partners, primarily Cyclin B, CDK1 phosphorylates a multitude of substrates that drive the profound cellular changes observed during cell division.[5] The aberrant activity of CDK1 is a common feature in oncology, often associated with uncontrolled cell proliferation and tumor progression.[6]

This compound (BEY1107) has emerged as a selective inhibitor of CDK1, showing promise as an anti-cancer agent.[3][7] By targeting the fundamental machinery of cell division, Avotaciclib aims to induce cell cycle arrest and apoptosis specifically in rapidly dividing cancer cells.[2]

Chemical Properties and Structure

Avotaciclib is a small molecule with the following chemical properties:

| Property | Value | Reference |

| IUPAC Name | 2,6-bis(2-aminopyrimidin-4-yl)pyridin-3-ol trihydrochloride | [6] |

| Synonyms | BEY1107, BEY-1107 | [8] |

| Molecular Formula | C₁₃H₁₁N₇O · 3HCl | [6] |

| Molecular Weight | 281.27 g/mol (free base) | [6] |

| CAS Number | 1983983-41-0 (free base) | [6] |

Mechanism of Action: CDK1 Inhibition

Avotaciclib exerts its anti-neoplastic effects by directly targeting and inhibiting the kinase activity of CDK1.[1][2] This inhibition disrupts the normal progression of the cell cycle, primarily at the G2/M checkpoint.

CDK1 Signaling Pathway

The canonical CDK1 signaling pathway is a tightly regulated process essential for cell division. Avotaciclib's intervention in this pathway leads to downstream anti-proliferative effects.

Preclinical Data

In Vitro Efficacy

Avotaciclib has been evaluated in vitro for its anti-proliferative activity in various cancer cell lines. A key study by Zhang L, et al. (2024) investigated its effects on radiotherapy-resistant non-small cell lung cancer (NSCLC) cell lines.[2]

| Cell Line | Description | EC₅₀ (µM) |

| H1437R | Radiotherapy-Resistant NSCLC | 0.918 |

| H1568R | Radiotherapy-Resistant NSCLC | 0.580 |

| H1703R | Radiotherapy-Resistant NSCLC | 0.735 |

| H1869R | Radiotherapy-Resistant NSCLC | 0.662 |

| Table 1: In Vitro Activity of Avotaciclib in NSCLC Cell Lines. Data from Zhang L, et al. (2024).[2] |

Kinase Selectivity

While Avotaciclib is reported to be a potent and selective CDK1 inhibitor, comprehensive quantitative data from a broad kinase panel is not publicly available at the time of this writing.[3][7] Such data is crucial for a complete understanding of its off-target effects and therapeutic window.

In Vivo Efficacy

Detailed in vivo efficacy studies in xenograft models for pancreatic or non-small cell lung cancer have been referenced but specific quantitative data on tumor growth inhibition and survival are not yet publicly detailed.[3][9] General protocols for such studies are described in the experimental section.

Pharmacokinetics

As an orally bioavailable compound, the pharmacokinetic profile of Avotaciclib is of significant interest.[1] However, specific preclinical pharmacokinetic parameters such as Cmax, Tmax, half-life, and bioavailability in animal models are not currently available in the public domain.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the preclinical evaluation of Avotaciclib.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell proliferation.

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: A serial dilution of this compound is prepared in culture medium. The existing medium is removed from the wells and replaced with the medium containing the various concentrations of the compound. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration as the treated wells.

-

Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

-

MTT Addition: A sterile-filtered solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plates are then incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: The medium is carefully removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The absorbance values are corrected for background, and cell viability is expressed as a percentage of the vehicle-treated control. The half-maximal effective concentration (EC₅₀) is determined by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Cell Treatment: Cells are treated with Avotaciclib at various concentrations for a defined period.

-

Cell Harvesting: Both adherent and floating cells are collected to ensure all apoptotic cells are included in the analysis. Adherent cells are detached using a gentle enzyme-free dissociation solution.

-

Washing: The harvested cells are washed with cold phosphate-buffered saline (PBS).

-

Staining: The cells are resuspended in Annexin V binding buffer. Fluorescently-labeled Annexin V (e.g., FITC-conjugated) and propidium iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of early apoptotic cells. PI is a fluorescent DNA intercalator that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.

-

Data Interpretation: The flow cytometry data allows for the quantification of four cell populations:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of Avotaciclib in a subcutaneous xenograft model.

Methodology:

-

Cell Implantation: A suspension of human cancer cells (e.g., pancreatic or NSCLC) is injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: The mice are randomized into treatment and control groups. Avotaciclib is administered orally at a predetermined dose and schedule. The control group receives the vehicle.

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is typically calculated using the formula: (Length x Width²)/2.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size, or after a specified duration of treatment.

-

Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis is performed to determine the significance of the difference in tumor growth between the treated and control groups. Tumor growth inhibition (TGI) is calculated.

Clinical Development

This compound is currently being evaluated in a Phase 1/2 clinical trial (NCT03579836) for the treatment of locally advanced or metastatic pancreatic cancer.[4][6][8] The study is designed to assess the safety, tolerability, and preliminary efficacy of Avotaciclib as a monotherapy and in combination with gemcitabine.[4]

Conclusion

This compound is a promising, orally active CDK1 inhibitor with demonstrated preclinical activity in non-small cell lung cancer and is under clinical investigation for pancreatic cancer. Its mechanism of action, centered on the induction of cell cycle arrest and apoptosis, provides a strong rationale for its development as a targeted cancer therapy. Further disclosure of comprehensive kinase selectivity, in vivo efficacy, and pharmacokinetic data will be crucial in fully defining its therapeutic potential and guiding its future clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Avotaciclib (BEY1107) | CDK1 inhibitor | Probechem Biochemicals [probechem.com]

- 4. researchgate.net [researchgate.net]

- 5. Targeting lung cancer through inhibition of checkpoint kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Avotaciclib | C13H11N7O | CID 137150099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]

BEY1107 (Avotaciclib): A Technical Whitepaper on a Selective CDK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BEY1107, also known as Avotaciclib, is an orally bioavailable, potent, and selective small molecule inhibitor of Cyclin-Dependent Kinase 1 (CDK1). CDK1 is a critical regulator of the cell cycle, and its dysregulation is a hallmark of many cancers, making it a compelling target for therapeutic intervention. Preclinical studies have demonstrated that BEY1107 effectively inhibits cancer cell proliferation, induces apoptosis, and causes cell cycle arrest at the G2/M phase. Notably, the inhibitor has shown activity against cancer stem cells, which are often implicated in tumor recurrence and therapeutic resistance. BEY1107 has been investigated primarily in the context of pancreatic and non-small cell lung cancer, with evidence suggesting synergistic effects when used in combination with standard-of-care chemotherapies such as gemcitabine. A phase 1/2 clinical trial has been initiated to evaluate the safety and efficacy of BEY1107 in patients with pancreatic cancer. This document provides a comprehensive technical overview of BEY1107, including its mechanism of action, preclinical data, and relevant experimental methodologies.

Introduction to BEY1107 and its Target: CDK1

Cyclin-Dependent Kinase 1 (CDK1), also known as cell division control protein 2 homolog (CDC2), is a serine/threonine kinase that plays a pivotal role in regulating the cell cycle, particularly the G2/M transition. The activity of CDK1 is tightly controlled by its association with regulatory subunits called cyclins, primarily cyclin B. The CDK1/cyclin B complex, also known as the M-phase promoting factor (MPF), phosphorylates a multitude of downstream substrates, thereby orchestrating the complex series of events that lead to mitotic entry.

In many cancers, the CDK1 signaling pathway is hyperactivated due to various genetic and epigenetic alterations, leading to uncontrolled cell proliferation. This makes CDK1 an attractive target for anticancer drug development. BEY1107 (Avotaciclib) is a novel, orally active inhibitor designed to selectively target CDK1, offering a promising therapeutic strategy for cancers with a dysregulated cell cycle.

Mechanism of Action

BEY1107 exerts its anticancer effects by directly inhibiting the kinase activity of CDK1. By binding to the ATP-binding pocket of CDK1, BEY1107 prevents the phosphorylation of downstream substrates that are essential for the G2/M transition and mitotic progression. This inhibition leads to a cascade of cellular events:

-

G2/M Cell Cycle Arrest: The primary consequence of CDK1 inhibition by BEY1107 is the arrest of the cell cycle at the G2/M checkpoint. Cells are unable to initiate mitosis and remain in a prolonged G2 phase.

-

Induction of Apoptosis: Sustained cell cycle arrest can trigger the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.

-

Targeting Cancer Stem Cells: BEY1107 has been shown to inhibit the self-renewal capacity of cancer stem cells, a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and resistance to conventional therapies.[1]

The proposed mechanism of action of BEY1107 within the CDK1 signaling pathway is depicted in the following diagram:

Caption: BEY1107 inhibits the active CDK1/Cyclin B complex, leading to G2/M cell cycle arrest and apoptosis.

Preclinical Data

In Vitro Efficacy

BEY1107 has demonstrated potent anti-proliferative activity in various cancer cell lines. The following table summarizes the available quantitative data on the efficacy of BEY1107.

| Cell Line | Cancer Type | Assay | Endpoint | Value (µM) | Reference |

| H1437R | Non-Small Cell Lung Cancer | Cell Viability | EC50 | 0.918 | [1] |

| H1568R | Non-Small Cell Lung Cancer | Cell Viability | EC50 | 0.580 | [1] |

| H1703R | Non-Small Cell Lung Cancer | Cell Viability | EC50 | 0.735 | [1] |

| H1869R | Non-Small Cell Lung Cancer | Cell Viability | EC50 | 0.662 | [1] |

EC50: Half-maximal effective concentration.

In Vivo Efficacy

While specific in vivo efficacy data for BEY1107 from peer-reviewed publications is limited, it has been reported that BEY1107, when used in combination with gemcitabine, showed synergistic effects in inhibiting the metastasis of pancreatic cancer cells in preclinical models.[1] Further in vivo studies are necessary to fully characterize the anti-tumor activity of BEY1107 as a monotherapy and in combination with other agents.

Clinical Development

BEY1107 (Avotaciclib) is currently being investigated in a Phase 1/2 clinical trial for the treatment of locally advanced or metastatic pancreatic cancer (NCT03579836).[2][3] This study is designed to evaluate the safety, tolerability, maximum tolerated dose (MTD), and preliminary efficacy of BEY1107 administered as a monotherapy and in combination with gemcitabine. As of the writing of this document, the results of this clinical trial have not been publicly disclosed.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize a CDK1 inhibitor like BEY1107. While specific protocols for BEY1107 are not publicly available, these standard methods provide a framework for its preclinical evaluation.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of BEY1107 (e.g., 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Cell Treatment: Treat cells with BEY1107 at various concentrations for a predetermined time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Data Quantification: Quantify the percentage of apoptotic cells in each treatment group.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Treatment and Harvesting: Treat cells with BEY1107 and harvest as described for the apoptosis assay.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Xenograft Tumor Model

-

Cell Implantation: Subcutaneously inject a suspension of human pancreatic cancer cells (e.g., PANC-1 or MiaPaCa-2) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth and Randomization: Monitor tumor growth until the tumors reach a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment and control groups.

-

Drug Administration: Administer BEY1107 orally at a predetermined dose and schedule. The control group receives the vehicle.

-

Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume.

-

Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

A typical experimental workflow for the preclinical evaluation of an inhibitor like BEY1107 is illustrated below:

Caption: A generalized workflow for the preclinical development of the CDK1 inhibitor BEY1107.

Conclusion and Future Directions

BEY1107 (Avotaciclib) is a promising, orally active, and selective CDK1 inhibitor with demonstrated preclinical activity against cancer cells, including those of pancreatic and non-small cell lung origin. Its mechanism of action, centered on the induction of G2/M cell cycle arrest and apoptosis, provides a strong rationale for its clinical development. The ongoing Phase 1/2 clinical trial in pancreatic cancer will be crucial in determining the safety and efficacy of BEY1107 in a clinical setting.

Future research should focus on several key areas:

-

Publication of Preclinical and Clinical Data: The public dissemination of comprehensive preclinical data and the results from the ongoing clinical trial will be essential for the scientific and medical communities to fully evaluate the potential of BEY1107.

-

Biomarker Development: Identifying predictive biomarkers of response to BEY1107 will be critical for patient selection and for maximizing its therapeutic benefit.

-

Combination Therapies: Further exploration of combination strategies with other targeted agents or immunotherapies could enhance the anti-tumor activity of BEY1107 and overcome potential resistance mechanisms.

References

Avotaciclib Trihydrochloride: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avotaciclib (also known as BEY1107) is an orally bioavailable small molecule that has been identified as a potent and selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1).[1][2][3][4][5][6][7] CDK1 is a critical regulator of the cell cycle, and its inhibition presents a promising therapeutic strategy for various cancers.[5] This technical guide provides a comprehensive overview of the biological activity of Avotaciclib trihydrochloride, including its mechanism of action, available quantitative data, and detailed experimental protocols for its evaluation. The guide is intended for researchers, scientists, and drug development professionals working in the field of oncology and kinase inhibitor research.

Introduction

Cyclin-Dependent Kinase 1 (CDK1), in complex with its cyclin partners, plays a pivotal role in orchestrating the G2/M transition and progression through mitosis. Dysregulation of CDK1 activity is a common feature in many human cancers, leading to uncontrolled cell proliferation. Consequently, the development of selective CDK1 inhibitors has been a significant focus of cancer drug discovery. Avotaciclib has emerged as a promising candidate in this class of inhibitors, with potential applications in the treatment of malignancies such as pancreatic and lung cancer.[1][2][3] The hydrochloride salt form, this compound, is often used in research settings. This document outlines the known biological activities of Avotaciclib and provides a framework for its preclinical evaluation.

Mechanism of Action

Avotaciclib functions as an ATP-competitive inhibitor of CDK1.[5] By binding to the ATP-binding pocket of the CDK1 enzyme, it prevents the phosphorylation of key substrates required for cell cycle progression. This inhibition of CDK1 activity leads to a cascade of downstream effects, ultimately resulting in G2/M phase cell cycle arrest and the induction of apoptosis in cancer cells.[5] This targeted mechanism of action makes Avotaciclib a candidate for precision oncology, particularly in tumors with a high dependency on the CDK1 signaling pathway.

Quantitative Biological Data

While specific biochemical IC50 values for Avotaciclib against CDK1 and a comprehensive kinase selectivity profile are not widely available in the public domain, in vitro studies have demonstrated its potent anti-proliferative effects in cancer cell lines.

Table 1: In Vitro Efficacy of Avotaciclib in Non-Small Cell Lung Cancer (NSCLC) Cell Lines

| Cell Line | Histology | Avotaciclib (BEY1107) EC50 (µM) |

| H1437R | Adenocarcinoma | 0.918 |

| H1568R | Adenocarcinoma | 0.580 |

| H1703R | Squamous cell carcinoma | 0.735 |

| H1869R | Adenocarcinoma | 0.662 |

Data from a cell viability assay performed with a 48-hour incubation period.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of CDK1 inhibitors like Avotaciclib. These protocols are representative of standard practices in the field.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

-

Recombinant human CDK1/Cyclin B enzyme

-

CDK1 substrate (e.g., Histone H1)

-

This compound (or other test inhibitor)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

384-well white assay plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of Avotaciclib in a suitable solvent (e.g., DMSO) and then dilute further in Kinase Buffer.

-

Reaction Setup: In a 384-well plate, add the following in order:

-

1 µL of diluted Avotaciclib or vehicle control (DMSO).

-

2 µL of CDK1/Cyclin B enzyme solution in Kinase Buffer.

-

2 µL of a substrate/ATP mixture in Kinase Buffer.

-

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

-

Stopping the Reaction and ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

-

Signal Generation:

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of Avotaciclib relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines of interest (e.g., pancreatic, lung)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well clear-bottom cell culture plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of Avotaciclib (typically from 0 to 100 µM) in complete culture medium. Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the EC50 value by plotting the data and fitting it to a dose-response curve.

In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of Avotaciclib in an animal model.

Materials:

-

Immunocompromised mice (e.g., athymic nude or NOD/SCID)

-

Cancer cell line for implantation (e.g., human pancreatic or lung cancer cells)

-

This compound formulated for in vivo administration

-

Vehicle control solution

-

Calipers for tumor measurement

-

Animal welfare and monitoring equipment

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer Avotaciclib to the treatment group via the appropriate route (e.g., oral gavage) at a predetermined dose and schedule. Administer the vehicle solution to the control group.

-

Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers and monitor the body weight of the mice regularly (e.g., twice weekly). Calculate tumor volume using the formula: (Length x Width²)/2.

-

Endpoint: Continue the study until the tumors in the control group reach a predetermined maximum size or for a specified duration. Euthanize the mice at the endpoint and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

-

Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups. Analyze survival data if applicable. Statistical significance is determined using appropriate statistical tests (e.g., t-test, ANOVA, log-rank test).

Visualizations

Signaling Pathway Diagram

Caption: Simplified CDK1 signaling pathway and the inhibitory action of Avotaciclib.

Experimental Workflow Diagram

Caption: Preclinical to clinical evaluation workflow for a CDK inhibitor like Avotaciclib.

Conclusion

This compound is a potent, orally active CDK1 inhibitor with demonstrated anti-proliferative and pro-apoptotic activity in preclinical cancer models.[1][2][3] Its mechanism of action, centered on the induction of cell cycle arrest at the G2/M phase, provides a strong rationale for its investigation as a therapeutic agent in oncology. While further studies are needed to fully elucidate its kinase selectivity and in vivo efficacy, the available data and the experimental framework provided in this guide offer a solid foundation for continued research and development of Avotaciclib as a potential cancer therapeutic. Avotaciclib is currently under investigation in a Phase I clinical trial for pancreatic cancer.[5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Avotaciclib (BEY1107) | CDK1 inhibitor | Probechem Biochemicals [probechem.com]

- 5. Avotaciclib | C13H11N7O | CID 137150099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. glpbio.com [glpbio.com]

- 7. selleckchem.com [selleckchem.com]

Avotaciclib Trihydrochloride: A Technical Overview of its Role in Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avotaciclib trihydrochloride, also known as BEY1107, is a potent, orally active small molecule inhibitor of Cyclin-Dependent Kinase 1 (CDK1).[1][2][3][4][5] As a critical regulator of cell cycle progression, particularly at the G2/M transition, CDK1 is a key target in oncology research. Dysregulation of CDK1 activity is a common feature in many cancers, leading to uncontrolled cell proliferation. Avotaciclib's selective inhibition of CDK1 presents a promising therapeutic strategy for inducing cell cycle arrest and apoptosis in cancer cells.[6] This technical guide provides an in-depth overview of the mechanism of action of avotaciclib, its effects on cell cycle progression, and relevant experimental methodologies. Avotaciclib is currently under investigation in a Phase I clinical trial for the treatment of pancreatic cancer (NCT03579836).

Core Mechanism of Action: CDK1 Inhibition and G2/M Arrest

The primary mechanism by which avotaciclib induces cell cycle arrest is through the potent and selective inhibition of CDK1.[1][4] CDK1, in complex with its regulatory subunit Cyclin B, forms the Maturation-Promoting Factor (MPF), which is essential for the entry of cells into mitosis (M phase) from the G2 phase.

The CDK1-Mediated G2/M Transition Signaling Pathway

Caption: Avotaciclib inhibits CDK1, preventing the formation of active MPF, leading to G2 phase cell cycle arrest.

By inhibiting CDK1, avotaciclib prevents the phosphorylation of numerous downstream substrates that are essential for mitotic entry. This leads to an accumulation of cells in the G2 phase of the cell cycle, thereby halting cell proliferation.

Avotaciclib and the Retinoblastoma (Rb) Protein Pathway

A key regulator of the G1 to S phase transition is the Retinoblastoma (Rb) protein. The phosphorylation of Rb, primarily by CDK4/6 and CDK2, leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication.

It is important to note that as a selective CDK1 inhibitor, the primary mechanism of action for avotaciclib is not through the direct inhibition of Rb phosphorylation, which is a hallmark of CDK4/6 inhibitors.[7][8] While some pan-CDK inhibitors may affect Rb phosphorylation, a selective CDK1 inhibitor like avotaciclib is expected to exert its dominant effect at the G2/M checkpoint. Any observed effects on Rb pathway proteins would likely be indirect or secondary to the primary G2/M arrest.

Canonical Rb Phosphorylation Pathway for G1/S Transition

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Avotaciclib (BEY1107) | CDK1 inhibitor | Probechem Biochemicals [probechem.com]

- 5. glpbio.com [glpbio.com]

- 6. Avotaciclib | C13H11N7O | CID 137150099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Dephosphorylation of threonine-821 of the retinoblastoma tumor suppressor protein (Rb) is required for apoptosis induced by UV and Cdk inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Avotaciclib Trihydrochloride: A Technical Guide to Its Apoptotic Induction Core

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avotaciclib (also known as BEY1107) is an orally bioavailable, potent, and selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1).[1][2] CDK1 is a key regulator of cell cycle progression, and its inhibition by avotaciclib can lead to cell cycle arrest and subsequent induction of apoptosis in cancer cells.[1] This technical guide provides an in-depth overview of the core mechanisms by which avotaciclib trihydrochloride induces apoptosis, supported by available data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Mechanism of Avotaciclib-Induced Apoptosis

Avotaciclib exerts its pro-apoptotic effects primarily through the inhibition of CDK1. In the context of certain cellular stresses, such as those induced by chemotherapy agents like paclitaxel, activated CDK1 can phosphorylate and inactivate anti-apoptotic proteins of the Bcl-2 family, namely Bcl-2 and Bcl-xL.[3][4] This phosphorylation event disrupts their ability to restrain the pro-apoptotic proteins Bax and Bak, leading to mitochondrial outer membrane permeabilization and the initiation of the intrinsic apoptotic cascade.

Avotaciclib, by inhibiting CDK1, prevents the inactivating phosphorylation of Bcl-2 and Bcl-xL. This action preserves the anti-apoptotic function of these proteins, which, under normal circumstances, would prevent apoptosis. However, in cancer cells primed for apoptosis by other stimuli, the sustained inhibition of CDK1 by avotaciclib has been shown to contribute to a pro-apoptotic environment, leading to a significant reduction in the proportion of apoptotic cells in certain experimental contexts.[3] The downstream signaling cascade involves the activation of caspases and the cleavage of key cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[3][5]

Data Presentation

Table 1: In Vitro Efficacy of Avotaciclib on Cell Viability

| Cell Line | Cancer Type | EC50 (µM) | Reference |

| H1437R | Radiotherapy-Resistant Non-Small Cell Lung Cancer | 0.918 | [6] |

| H1568R | Radiotherapy-Resistant Non-Small Cell Lung Cancer | 0.580 | [6] |

| H1703R | Radiotherapy-Resistant Non-Small Cell Lung Cancer | 0.735 | [6] |

| H1869R | Radiotherapy-Resistant Non-Small Cell Lung Cancer | 0.662 | [6] |

Note: The EC50 values represent the concentration of avotaciclib required to inhibit cell viability by 50% and are not a direct measure of apoptosis. Further studies are needed to establish the specific IC50 values for apoptosis induction.

Table 2: Qualitative Effects of Avotaciclib on Apoptosis Markers

| Marker | Effect of Avotaciclib | Cellular Process | Reference |

| Phospho-Bcl-2 | Inhibition | Prevents inactivation of anti-apoptotic function | [3] |

| Phospho-Bcl-xL | Inhibition | Prevents inactivation of anti-apoptotic function | [3] |

| Cleaved PARP | Inhibition | Blocks a key hallmark of apoptosis | [3] |

| Apoptotic Cells (Annexin V+) | Reduction | Diminishes the overall apoptotic cell population | [3] |

Note: This table summarizes the qualitative findings from a study where avotaciclib was used to counteract apoptosis induced by a combination treatment. Quantitative fold-changes from densitometric analysis of Western blots are not yet publicly available.

Mandatory Visualization

Caption: Avotaciclib inhibits CDK1, preventing Bcl-2/Bcl-xL inactivation and apoptosis.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from a study on paclitaxel-resistant ovarian cancer cells.[3]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.

-

Treatment: After 24 hours, treat the cells with various concentrations of this compound or vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the EC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

This protocol is a standard procedure for assessing apoptosis.[3]

-

Cell Seeding and Treatment: Seed 1 x 10⁵ cells per well in a 6-well plate and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound for the specified duration (e.g., 24-48 hours).

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with cold PBS.

-

Resuspension: Resuspend the cells in 100 µL of 1X Annexin V binding buffer.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Dilution: Add 400 µL of 1X Annexin V binding buffer to each sample.

-

Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer. Excite FITC at 488 nm and detect emission at 530 nm; excite PI at 488 nm and detect emission at >670 nm.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).

Caption: Workflow for assessing apoptosis via Annexin V/PI staining and flow cytometry.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol outlines the general steps for detecting changes in key apoptotic proteins.

-

Cell Lysis: After treatment with avotaciclib, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Bcl-2, total Bcl-2, cleaved PARP, total PARP, CDK1, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 8.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and capture the image.

-

Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize the target protein levels to the loading control.

Conclusion

This compound is a potent CDK1 inhibitor that plays a significant role in the modulation of apoptosis. Its core mechanism involves the inhibition of CDK1-mediated phosphorylation of anti-apoptotic Bcl-2 family proteins, thereby influencing the mitochondrial pathway of apoptosis. While the qualitative aspects of its pro-apoptotic signaling are becoming clearer, further research is required to provide comprehensive quantitative data on its efficacy in inducing apoptosis across various cancer types. The experimental protocols provided herein offer a standardized framework for researchers to further investigate the apoptotic effects of avotaciclib and its potential as a therapeutic agent.

References

- 1. Cytotoxicity, apoptosis inducing activity and Western blot analysis of tanshinone derivatives from Stachys parviflora on prostate and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proapoptotic role of CDK1 in overcoming paclitaxel resistance in ovarian cancer cells in response to combined treatment with paclitaxel and duloxetine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cdk1/cyclin B plays a key role in mitotic arrest-induced apoptosis by phosphorylation of Mcl-1, promoting its degradation and freeing Bak from sequestration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Avotaciclib Trihydrochloride: A Technical Overview of Preclinical Findings

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avotaciclib trihydrochloride (also known as BEY1107) is an orally bioavailable small molecule that acts as a potent and selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1).[1][2][3] Preclinical investigations have highlighted its potential as an antineoplastic agent, particularly for malignancies with dysregulated cell cycle control, such as pancreatic and non-small cell lung cancer (NSCLC).[1][3] Avotaciclib targets the ATP-dependent serine/threonine kinase activity of CDK1, a key regulator of cell division and proliferation, which is frequently overexpressed in tumor cells.[4] By inhibiting CDK1, Avotaciclib is designed to induce cell cycle arrest and apoptosis, thereby inhibiting tumor cell proliferation.[4] This document provides a comprehensive summary of the available preclinical data on this compound, focusing on its mechanism of action, in vitro efficacy, and the experimental methodologies likely employed in its initial characterization. Of note, publicly accessible in vivo preclinical data, including pharmacokinetics and animal model efficacy studies, are not available at the time of this writing.

Core Compound Information

| Parameter | Value | Reference |

| Compound Name | This compound | N/A |

| Alternative Name | BEY1107 trihydrochloride | [2] |

| Mechanism of Action | Cyclin-Dependent Kinase 1 (CDK1) Inhibitor | [1][3] |

| Molecular Formula | C₁₃H₁₁N₇O · 3HCl | [4] |

| Molecular Weight | 281.27 g/mol (base) | [4] |

| Therapeutic Area | Oncology | N/A |

| Potential Indications | Pancreatic Cancer, Non-Small Cell Lung Cancer | [1][3] |

Mechanism of Action: Targeting the Cell Cycle Engine

Avotaciclib's primary mechanism of action is the inhibition of CDK1.[1][3] CDK1, in complex with its regulatory cyclin partners (Cyclin A and Cyclin B), is a pivotal kinase that governs the G2/M transition and progression through mitosis. In many cancers, the CDK1 pathway is hyperactivated, leading to uncontrolled cell division.

Avotaciclib, upon administration, binds to and inhibits the kinase activity of CDK1.[4] This inhibition is expected to lead to a cascade of downstream effects, including:

-

Cell Cycle Arrest: By blocking CDK1 activity, Avotaciclib prevents cells from entering mitosis, leading to an accumulation of cells in the G2 phase of the cell cycle.

-

Induction of Apoptosis: Prolonged cell cycle arrest can trigger programmed cell death, or apoptosis, a key mechanism for eliminating cancerous cells.[1]

-

Inhibition of Cancer Stem Cell Division: CDK1 is also implicated in the division of cancer stem cells (CSCs), a subpopulation of tumor cells responsible for tumor initiation, metastasis, and recurrence. Avotaciclib may therefore also target this critical cell population.[4]

The following diagram illustrates the targeted signaling pathway:

In Vitro Preclinical Data

Cell Viability Assays in Non-Small Cell Lung Cancer (NSCLC)

A key preclinical study investigated the effect of Avotaciclib on the viability of radiotherapy-resistant NSCLC cell lines. The half-maximal effective concentration (EC₅₀) values were determined after 48 hours of treatment.

| Cell Line | EC₅₀ (µM) |

| H1437R | 0.918 |

| H1568R | 0.580 |

| H1703R | 0.735 |

| H1869R | 0.662 |

Data from Zhang L, et al. Journal of Radiation Research and Applied Sciences, 2024.

These results indicate that Avotaciclib is potent against these resistant NSCLC cell lines in the sub-micromolar to low micromolar range.

Effects on Cell Proliferation and Apoptosis

The same study also reported that Avotaciclib can inhibit cell proliferation and promote apoptosis in these radiotherapy-resistant NSCLC cell lines.[1] While the specific quantitative data for these effects (e.g., percentage of apoptotic cells) are not detailed in the available literature, the findings suggest that the observed reduction in cell viability is due to a combination of cytostatic and cytotoxic effects.

Experimental Protocols (Representative)

Detailed experimental protocols for the preclinical studies of Avotaciclib are not publicly available. However, based on standard laboratory practices for in vitro drug evaluation, the following are representative methodologies that were likely employed.

Cell Viability Assay (e.g., MTT or CellTiter-Glo® Assay)

-

Cell Seeding: NSCLC cells (H1437R, H1568R, H1703R, and H1869R) would be seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: this compound would be serially diluted to a range of concentrations (e.g., 0-64 µM as suggested by one source) and added to the cells.

-

Incubation: The treated cells would be incubated for a specified period, such as 48 hours.

-

Viability Assessment:

-

MTT Assay: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) would be added to each well and incubated to allow for its conversion to formazan by metabolically active cells. The formazan crystals would then be solubilized, and the absorbance measured at a specific wavelength (e.g., 570 nm).

-

CellTiter-Glo® Luminescent Cell Viability Assay: A reagent that lyses cells and generates a luminescent signal proportional to the amount of ATP present would be added. Luminescence would be measured using a luminometer.

-

-

Data Analysis: The absorbance or luminescence values would be normalized to untreated controls, and the EC₅₀ values would be calculated using a non-linear regression analysis.

Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining with Flow Cytometry)

-

Cell Treatment: Cells would be treated with Avotaciclib at concentrations around the determined EC₅₀ values for a specified time (e.g., 48 hours).

-

Cell Staining: Both floating and adherent cells would be collected and stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and a viability dye like Propidium Iodide (PI) or 7-AAD (which enters cells with compromised membranes, i.e., late apoptotic and necrotic cells).

-

Flow Cytometry Analysis: The stained cells would be analyzed using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cell populations based on their fluorescence profiles.

-

Data Analysis: The percentage of cells in each quadrant of the flow cytometry plot would be quantified to determine the extent of apoptosis induced by Avotaciclib.

The following diagram illustrates a generalized workflow for these in vitro experiments:

In Vivo Preclinical Data

As of the date of this document, there is no publicly available information regarding the in vivo preclinical evaluation of this compound. This includes:

-

Pharmacokinetics (PK): Data on the absorption, distribution, metabolism, and excretion (ADME) of Avotaciclib in animal models are not available.

-

Efficacy in Animal Models: There are no published studies detailing the efficacy of Avotaciclib in xenograft or patient-derived xenograft (PDX) models of pancreatic or non-small cell lung cancer.

-

Toxicology: Information on the safety and tolerability of Avotaciclib in preclinical animal models has not been publicly disclosed.

Summary and Future Directions

This compound is a promising CDK1 inhibitor with demonstrated in vitro potency against radiotherapy-resistant non-small cell lung cancer cell lines. Its mechanism of action, targeting a fundamental process of cell division, provides a strong rationale for its development as an anticancer agent, particularly in tumors that are heavily reliant on the CDK1 pathway.

The critical next steps in the preclinical evaluation of Avotaciclib will be to conduct and publish in vivo studies to establish its pharmacokinetic profile, assess its efficacy in relevant animal models of pancreatic and lung cancer, and determine its safety and tolerability. These studies will be essential to guide the design of future clinical trials and to fully understand the therapeutic potential of this novel CDK1 inhibitor. Researchers are encouraged to consult forthcoming publications and clinical trial registries for updates on the development of Avotaciclib.

References

Avotaciclib Trihydrochloride: A Technical Overview in the Context of Non-Small Cell Lung Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avotaciclib trihydrochloride, also known as BEY1107, is an orally active small molecule inhibitor of Cyclin-Dependent Kinase 1 (CDK1).[1][2][3][4] CDK1 is a critical regulator of the cell cycle, and its dysregulation is a common feature in many cancers, including non-small cell lung cancer (NSCLC).[5] Upregulation of CDK1 has been associated with poor prognosis in lung cancer, making it a rational target for therapeutic intervention.[5] While the clinical development of CDK inhibitors in lung cancer has faced challenges, the exploration of selective inhibitors like Avotaciclib continues.[6] This technical guide provides a consolidated overview of the available preclinical data for Avotaciclib in NSCLC, its mechanism of action, and relevant experimental context.

Chemical Properties and Formulation

| Property | Value |

| Synonyms | BEY1107 trihydrochloride |

| Molecular Formula | C13H14Cl3N7O |

| Molecular Weight | 390.66 g/mol |

| CAS Number | 1983984-01-5 |

| Solubility | Soluble in DMSO (e.g., at 4 mg/mL) |

Data sourced from commercially available information.[2][7][8]

Mechanism of Action: CDK1 Inhibition

Avotaciclib functions as a potent inhibitor of CDK1.[2][4] CDK1, in complex with its regulatory cyclin partners (primarily Cyclin B), is a key driver of the G2/M transition phase of the cell cycle.[5][9] By inhibiting CDK1, Avotaciclib is expected to induce a G2/M cell cycle arrest, preventing cancer cells from entering mitosis. This disruption of the cell cycle can ultimately lead to apoptosis (programmed cell death).[3] In the context of NSCLC, where CDK1 is often overexpressed, this targeted inhibition presents a promising anti-proliferative strategy.[5]

Figure 1: Simplified signaling pathway of CDK1 inhibition by Avotaciclib.

Preclinical Data in Non-Small Cell Lung Cancer

To date, the publicly available data on Avotaciclib in NSCLC is limited to a single preclinical study. This research investigated the effects of Avotaciclib on radiotherapy-resistant NSCLC cell lines.[1][4] The key findings from this study are summarized below.

Quantitative Data

The study demonstrated that Avotaciclib inhibits the viability of several radiotherapy-resistant NSCLC cell lines. The half-maximal effective concentration (EC50) values were determined as follows:

| Cell Line | EC50 (µM) |

| H1437R | 0.918 |

| H1568R | 0.580 |

| H1703R | 0.735 |

| H1869R | 0.662 |

Data from a study on radiotherapy-resistant NSCLC cell lines.[4][10]

The research also indicated that Avotaciclib promotes apoptosis in these cell lines and that its effect is enhanced when used in combination with PV-1019.[1][4]

Experimental Protocols

While the full, detailed experimental protocols from the key preclinical study are not publicly available, the following are standardized methods typically employed for the reported endpoints.

Cell Viability Assay (Presumed Protocol)

-

Cell Culture: Radiotherapy-resistant NSCLC cell lines (H1437R, H1568R, H1703R, and H1869R) are cultured in appropriate media and conditions.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with a range of concentrations of this compound (e.g., 0-64 µM) for a specified duration (e.g., 48 hours).[1][4]

-

Assay: A cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent) is added to each well.

-

Data Acquisition: The absorbance or fluorescence is measured using a plate reader.

-

Analysis: The results are normalized to untreated controls, and EC50 values are calculated using appropriate software.

Apoptosis Assay (Presumed Protocol)

-

Cell Culture and Treatment: Cells are cultured and treated with Avotaciclib as described for the viability assay.

-

Cell Harvesting: Both adherent and floating cells are collected.

-

Staining: Cells are stained with Annexin V and a viability dye (e.g., Propidium Iodide or DAPI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Analysis: The percentage of apoptotic cells in the treated samples is compared to untreated controls.

Figure 2: Presumed experimental workflow for in vitro studies of Avotaciclib.

Current Status and Future Directions

The available data, though limited, suggests that this compound may have therapeutic potential in NSCLC, particularly in overcoming resistance to radiotherapy. The potent, single-agent activity in radiotherapy-resistant cell lines warrants further investigation.

Future preclinical studies should aim to:

-

Elucidate the detailed molecular mechanisms of Avotaciclib-induced apoptosis in NSCLC cells.

-

Evaluate the efficacy of Avotaciclib in a broader range of NSCLC subtypes, including those with specific genetic mutations.

-

Assess the in vivo efficacy and safety of Avotaciclib in animal models of NSCLC.

-

Explore rational combination strategies with other therapeutic agents, building on the initial findings with PV-1019.

Currently, there are no registered clinical trials specifically investigating Avotaciclib in NSCLC. A phase I clinical trial has been initiated for Avotaciclib in pancreatic cancer, which may provide valuable insights into its safety, tolerability, and pharmacokinetic profile in humans.[3] The results of this and future studies will be crucial in determining the potential role of Avotaciclib in the clinical management of NSCLC and other malignancies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Avotaciclib | C13H11N7O | CID 137150099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. CDK1 serves as a potential prognostic biomarker and target for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclin-dependent kinase inhibitors for the treatment of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound|CAS 1983984-01-5|DC Chemicals [dcchemicals.com]

- 8. medkoo.com [medkoo.com]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. medchemexpress.com [medchemexpress.com]

Avotaciclib Trihydrochloride in Glioblastoma Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) remains one of the most challenging cancers to treat, characterized by its aggressive nature, infiltrative growth, and high rates of recurrence. The cell cycle machinery is frequently dysregulated in GBM, making it a prime target for therapeutic intervention. Cyclin-dependent kinases (CDKs), key regulators of cell cycle progression, have emerged as promising targets. Avotaciclib trihydrochloride (BEY1107), identified as a potent, orally active inhibitor of Cyclin-Dependent Kinase 1 (CDK1), is currently under clinical investigation for the treatment of recurrent or progressive glioblastoma in combination with temozolomide.[1][2][3][4][5] This technical guide provides an in-depth overview of the role of CDK inhibition in glioblastoma research, with a focus on the principles and methodologies applicable to the study of compounds like Avotaciclib. Due to the limited public availability of preclinical data specifically for Avotaciclib in glioblastoma, this guide will draw upon illustrative data from other well-researched CDK inhibitors in this context to provide a comprehensive technical framework.

Mechanism of Action: Targeting the Glioblastoma Cell Cycle

CDK1, in complex with its regulatory partner Cyclin B, is a crucial driver of the G2/M transition in the cell cycle.[6] Its inhibition by agents such as Avotaciclib is expected to induce a G2/M cell cycle arrest, preventing tumor cell division and promoting apoptosis.[3][5] The dysregulation of the CDK-Cyclin-Retinoblastoma (Rb) pathway is a common feature in glioblastoma, making inhibitors of this pathway a rational therapeutic strategy.[7][8]

Signaling Pathway of CDK1 in Cell Cycle Regulation

Quantitative Data on CDK Inhibitors in Glioblastoma

The following tables summarize representative quantitative data for various CDK inhibitors in glioblastoma cell lines and in vivo models. This data provides a benchmark for the expected potency and efficacy of CDK-targeting compounds in a preclinical glioblastoma setting.

Table 1: In Vitro IC50 Values of CDK Inhibitors in Glioblastoma Cell Lines

| CDK Inhibitor | Glioblastoma Cell Line | Subtype | IC50 (µM) | Reference |

| Palbociclib | G44 | Proneural | < 0.21 | [8] |

| Palbociclib | 448 | Proneural | < 0.21 | [8] |

| Palbociclib | 559 | Proneural | < 0.21 | [8] |

| Palbociclib | 578 | Proneural | < 0.21 | [8] |

| Palbociclib | 816 | Proneural | < 0.21 | [8] |

| Palbociclib | 827 | Proneural | < 0.21 | [8] |

| Palbociclib | G528 | Mesenchymal | > 1.0 | [8] |

| Palbociclib | 20 | Mesenchymal | > 1.0 | [8] |

| Palbociclib | 22 | Mesenchymal | > 1.0 | [8] |

| Palbociclib | 267 | Mesenchymal | > 1.0 | [8] |

| Roscovitine | U87-MG | - | 15 - 19 | [9] |

| Roscovitine | T98G | - | 15 - 19 | [9] |

| Zotiraciclib (TG02) | - | - | 0.003 (for CDK9) | [10] |

Table 2: In Vivo Efficacy of CDK Inhibitors in Glioblastoma Xenograft Models

| CDK Inhibitor | GBM Model | Treatment Regimen | Outcome | Reference |

| Palbociclib | Proneural GSC intracranial xenograft | Not specified | Significantly prolonged survival | [8] |

| Seliciclib + Drozitumab | Orthotopic xenograft | Two-week treatment | Extended survival (p=0.06) | [11] |

| Abemaciclib | Rat orthotopic U87MG xenograft | Oral dosing | Significantly increased survival | [12] |

| Abemaciclib + Temozolomide | Rat orthotopic U87MG xenograft | Oral dosing | Additive or greater than additive survival increase | [12] |

| BRAF inhibitor (PLX4720) + PLK1 inhibitor (BI2536) | Orthotopic GBM xenograft | PLX4720 daily at 20mg/kg, BI2536 twice at 50mg/kg | Significantly greater anti-proliferative and pro-apoptotic effects than monotherapy | [13] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of novel therapeutics. Below are representative protocols for key experiments in glioblastoma research involving CDK inhibitors.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of a compound on glioblastoma cell lines.

Materials:

-

Glioblastoma cell lines (e.g., T98G, U87)

-

Eagle's Minimum Essential Medium (EMEM) with L-glutamine

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

96-well plates

-

Test compound (e.g., Avotaciclib) dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Culture T98G cells in EMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.[14]

-

Seed the cells into 96-well plates at a density of 2.0 × 10³ cells/well.[14]

-

Incubate for 24 hours to allow for cell attachment.[14]

-

Prepare serial dilutions of the test compound in culture medium.

-

Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include vehicle-only controls.

-

Incubate the plates for a specified period (e.g., 72 hours).[14]

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.[15]

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Orthotopic Glioblastoma Xenograft Model

This protocol describes the establishment of a glioblastoma tumor in the brain of an immunodeficient mouse to evaluate the in vivo efficacy of a therapeutic agent.

Materials:

-

Human glioblastoma cells (e.g., GBM8) engineered to express a reporter like luciferase.[16]

-

Immunodeficient mice (e.g., athymic nude mice).

-

Stereotactic injection apparatus.

-

Analgesics (e.g., buprenorphine, lidocaine).[16]

-

Bioluminescence imaging system.

-

D-luciferin.

-

Test compound (e.g., Avotaciclib) formulated for in vivo administration.

Procedure:

-

Culture and prepare a single-cell suspension of the glioblastoma cells at a concentration of 1 × 10⁵ cells per µl.[16]

-

Anesthetize the mouse and secure it in the stereotactic frame.

-

Administer analgesics.[16]

-

Create a small burr hole in the skull at predetermined coordinates (e.g., 0.5 mm anterior, 2 mm lateral, and 3 mm deep from the bregma).[16]

-

Slowly inject 5 × 10⁵ tumor cells into the striatum.[16]

-

Suture the incision.

-

Monitor the mice for tumor growth using bioluminescence imaging after intraperitoneal injection of D-luciferin.[16]

-

Once tumors are established, randomize the mice into treatment and control groups.

-

Administer the test compound and vehicle according to the planned dosing schedule.

-

Monitor tumor progression and the health of the mice.

-

The primary endpoint is typically survival, with euthanasia at the onset of neurological symptoms or significant weight loss.[11]

Western Blotting for CDK Pathway Proteins

This protocol is for analyzing the expression and phosphorylation status of proteins in the CDK pathway following treatment with an inhibitor.

Materials:

-

Treated and untreated glioblastoma cell lysates.

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels.

-

Electrophoresis and transfer apparatus.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-CDK1, anti-phospho-CDK1, anti-Cyclin B1, anti-Rb, anti-phospho-Rb).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Lyse the cells and quantify the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analyze the band intensities to determine changes in protein expression and phosphorylation.

Visualizations of Experimental Workflows

In Vitro Drug Screening Workflow

In Vivo Efficacy Study Workflow

Conclusion

This compound represents a targeted therapeutic strategy for glioblastoma by inhibiting the critical cell cycle regulator, CDK1. While specific preclinical data for Avotaciclib in glioblastoma is not yet widely published, the extensive research on other CDK inhibitors in this disease provides a strong rationale and a clear path for its continued investigation. The methodologies and representative data presented in this guide offer a framework for researchers and drug developers working to advance novel CDK inhibitors like Avotaciclib for the treatment of glioblastoma. The ongoing clinical trials will be crucial in determining the ultimate therapeutic value of this approach for patients with this devastating disease.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Carebox Connect [connect.careboxhealth.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. glpbio.com [glpbio.com]

- 5. Avotaciclib (BEY1107) | CDK1 inhibitor | Probechem Biochemicals [probechem.com]

- 6. Identification of CDK1, PBK, and CHEK1 as an Oncogenic Signature in Glioblastoma: A Bioinformatics Approach to Repurpose Dapagliflozin as a Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Revisiting CDK Inhibitors for Treatment of Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CDK4/6 inhibition is more active against the glioblastoma proneural subtype - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Implementing Patient-Derived Xenografts to Assess the Effectiveness of Cyclin-Dependent Kinase Inhibitors in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. etsu.primo.exlibrisgroup.com [etsu.primo.exlibrisgroup.com]

- 13. escholarship.org [escholarship.org]

- 14. researchgate.net [researchgate.net]

- 15. pubcompare.ai [pubcompare.ai]

- 16. Orthotopic GBM xenograft models [bio-protocol.org]